

# Confirming the identity of synthesized Dehydrocannabifuran using spectroscopic data

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## Compound of Interest

Compound Name: Dehydrocannabifuran

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## Unveiling Dehydrocannabifuran: A Spectroscopic Confirmation Guide

For researchers, scientists, and drug development professionals, the definitive identification of synthesized compounds is paramount. This guide provides a comprehensive comparison of spectroscopic data to confirm the identity of synthesized **Dehydrocannabifuran** (DCBF), a cannabinoid of growing interest. By juxtaposing its spectral characteristics with the closely related Cannabifuran (CBF), this document offers a clear pathway for unambiguous structural elucidation.

**Dehydrocannabifuran** (DCBF), with the molecular formula  $C_{21}H_{24}O_2$ , is a naturally occurring cannabinoid found in *Cannabis sativa*.<sup>[1][2]</sup> Its structural analog, Cannabifuran (CBF), differs by the saturation of an isopropenyl group, possessing a molecular formula of  $C_{21}H_{26}O_2$ . The subtle difference in their structures gives rise to distinct spectroscopic signatures, which are critical for their differentiation and positive identification.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Dehydrocannabifuran** and Cannabifuran, providing a quantitative basis for comparison.

Table 1:  $^1H$  NMR Spectroscopic Data ( $CDCl_3$ )

Proton Assignment	Dehydrocannabifuran (DCBF) Chemical Shift ( $\delta$ ppm)	Cannabifuran (CBF) Chemical Shift ( $\delta$ ppm)
H-2	6.42 (s)	6.40 (s)
H-4	6.58 (s)	6.55 (s)
H-5	7.15 (d, J = 8.4 Hz)	7.12 (d, J = 8.4 Hz)
H-7	7.05 (d, J = 8.4 Hz)	7.02 (d, J = 8.4 Hz)
H-1"	5.38 (s)	3.45 (sept, J = 7.0 Hz)
H-2"	5.15 (s)	1.45 (d, J = 7.0 Hz)
H-3"	2.15 (s)	1.45 (d, J = 7.0 Hz)
6-CH <sub>3</sub>	2.45 (s)	2.42 (s)
1'-CH <sub>2</sub>	2.55 (t, J = 7.6 Hz)	2.53 (t, J = 7.6 Hz)
2'-CH <sub>2</sub>	1.65 (m)	1.63 (m)
3'-CH <sub>2</sub>	1.35 (m)	1.33 (m)
4'-CH <sub>2</sub>	1.35 (m)	1.33 (m)
5'-CH <sub>3</sub>	0.90 (t, J = 7.2 Hz)	0.88 (t, J = 7.2 Hz)
1-OH	4.95 (s)	4.90 (s)

Note: Data for DCBF is sourced from Radwan et al., 2008.[1] Data for CBF is compiled from various spectroscopic databases and is presented as a representative example.

Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)

Carbon Assignment	Dehydrocannabifuran (DCBF) Chemical Shift ( $\delta$ ppm)	Cannabifuran (CBF) Chemical Shift ( $\delta$ ppm)
C-1	154.2	154.0
C-1a	110.5	110.3
C-2	108.1	107.9
C-3	155.8	155.6
C-4	106.5	106.3
C-4a	142.8	142.6
C-5	124.5	124.3
C-5a	121.8	121.6
C-6	135.2	135.0
C-7	118.5	118.3
C-8	128.7	128.5
C-9	148.5	145.2
C-9a	115.2	115.0
C-1"	143.1	33.8
C-2"	112.5	22.8
C-3"	21.2	22.8
6-CH <sub>3</sub>	16.5	16.3
C-1'	35.8	35.6
C-2'	31.8	31.6
C-3'	31.2	31.0
C-4'	22.8	22.6
C-5'	14.2	14.0

Note: Data for DCBF is sourced from Radwan et al., 2008.[1] Data for CBF is compiled from various spectroscopic databases and is presented as a representative example.

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

Spectroscopic Technique	Dehydrocannabifuran (DCBF)	Cannabifuran (CBF)
Mass Spectrometry (EI-MS)	m/z (rel. int.): 308 [M] <sup>+</sup> (100), 293 (80), 265 (40), 231 (60)	m/z (rel. int.): 310 [M] <sup>+</sup> (100), 295 (75), 267 (35), 231 (55)
Infrared Spectroscopy (FTIR)	$\nu_{\max}$ (cm <sup>-1</sup> ): 3400 (O-H), 2925 (C-H), 1620 (C=C), 1210 (C-O)	$\nu_{\max}$ (cm <sup>-1</sup> ): 3410 (O-H), 2930 (C-H), 1625 (C=C), 1215 (C-O)

Note: Fragmentation patterns and absorption bands are predicted based on known cannabinoid structures and may vary slightly based on experimental conditions.

## Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: 12 ppm.
  - Acquisition Time: 4 seconds.

- Relaxation Delay: 2 seconds.
- Number of Scans: 16.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled pulse sequence.
  - Spectral Width: 220 ppm.
  - Acquisition Time: 1.5 seconds.
  - Relaxation Delay: 5 seconds.
  - Number of Scans: 1024.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ .

## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in methanol or chloroform.
- Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
  - Column: HP-5MS (30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness) or equivalent.
  - Injector Temperature: 250  $^{\circ}\text{C}$ .
  - Oven Temperature Program: Initial temperature of 150  $^{\circ}\text{C}$ , hold for 1 minute, then ramp to 280  $^{\circ}\text{C}$  at a rate of 10  $^{\circ}\text{C}/\text{min}$ , and hold for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.

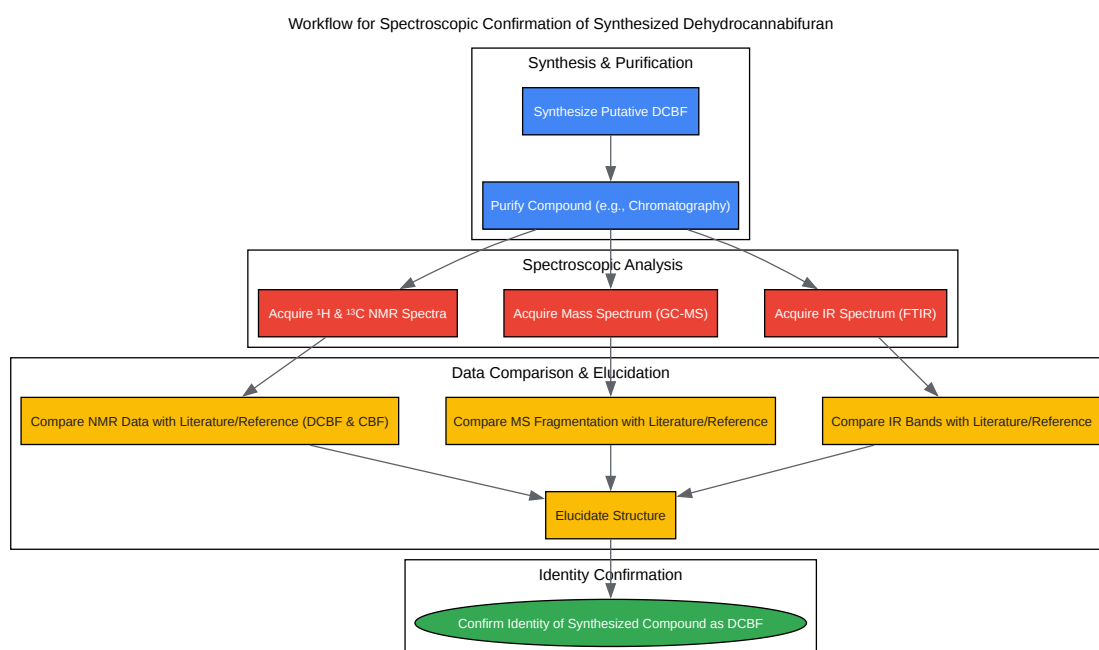
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Scan Range: m/z 40-550.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: Place a small amount of the neat synthesized compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Utilize an FTIR spectrometer equipped with a diamond ATR accessory.
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 32.
- Data Processing: Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.

## Logical Workflow for Compound Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of a synthesized compound using the described spectroscopic methods.



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Caption: Workflow for Spectroscopic Confirmation.

By following the detailed protocols and comparing the acquired spectroscopic data with the reference values provided, researchers can confidently confirm the identity of synthesized **Dehydrocannabifuran**. The distinct differences in the NMR spectra, particularly in the signals corresponding to the isopropenyl group of DCBF versus the isopropyl group of CBF, serve as a definitive diagnostic tool for structural verification.

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## References

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